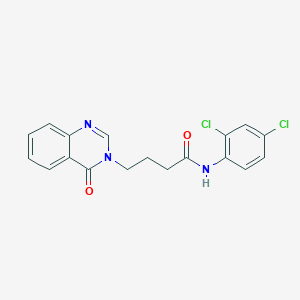![molecular formula C16H24N2O4S B7535942 N-[1-(2-methoxyphenyl)piperidin-4-yl]-2-methylsulfonylpropanamide](/img/structure/B7535942.png)
N-[1-(2-methoxyphenyl)piperidin-4-yl]-2-methylsulfonylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(2-methoxyphenyl)piperidin-4-yl]-2-methylsulfonylpropanamide, commonly known as MPS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology. MPS is a piperidine derivative that possesses a unique chemical structure with a sulfonamide group and a methoxyphenyl substituent, making it a promising candidate for drug development and research.
Mécanisme D'action
The mechanism of action of MPS involves its binding to the DAT and blocking the reuptake of dopamine. This leads to an increase in dopamine levels in the synaptic cleft, which can have various effects on the brain and behavior. MPS has also been shown to have some affinity for other monoamine transporters, such as the norepinephrine transporter (NET) and the serotonin transporter (SERT), although its selectivity for DAT is much higher.
Biochemical and Physiological Effects:
MPS has been shown to have various biochemical and physiological effects, including the modulation of dopamine signaling, the regulation of synaptic plasticity, and the modulation of neuronal excitability. MPS has also been shown to have some neuroprotective effects, particularly in models of Parkinson's disease and other neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using MPS in lab experiments is its selectivity for DAT, which allows for the specific investigation of dopamine signaling. MPS is also relatively easy to synthesize and purify, making it a convenient tool for researchers. However, one of the limitations of using MPS is its potential for off-target effects, particularly at high concentrations. MPS has also been shown to have some cytotoxic effects in certain cell types, which can limit its use in some experiments.
Orientations Futures
There are several potential future directions for research involving MPS. One area of interest is the development of new drugs that target DAT and other monoamine transporters, using MPS as a lead compound. Another potential direction is the investigation of the role of MPS in regulating synaptic plasticity and neuronal excitability, particularly in the context of neurological disorders. Finally, MPS could be used as a tool for investigating the role of dopamine signaling in various physiological and behavioral processes, such as reward, motivation, and addiction.
Méthodes De Synthèse
The synthesis of MPS involves several steps, starting with the reaction of 4-piperidone hydrochloride with 2-methoxybenzylamine to form 1-(2-methoxyphenyl)piperidin-4-ol. This intermediate is then treated with 2-methylsulfonylpropanoyl chloride in the presence of triethylamine to yield the final product, N-[1-(2-methoxyphenyl)piperidin-4-yl]-2-methylsulfonylpropanamide. The purity and yield of MPS can be improved by using various purification techniques, such as recrystallization and column chromatography.
Applications De Recherche Scientifique
MPS has been extensively studied for its potential applications in various fields of scientific research. One of the major areas of interest is its use as a tool for investigating the mechanism of action of various drugs and neurotransmitters. MPS has been shown to bind selectively to the dopamine transporter (DAT) and inhibit the uptake of dopamine, making it a useful tool for studying the role of DAT in dopamine signaling.
Propriétés
IUPAC Name |
N-[1-(2-methoxyphenyl)piperidin-4-yl]-2-methylsulfonylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4S/c1-12(23(3,20)21)16(19)17-13-8-10-18(11-9-13)14-6-4-5-7-15(14)22-2/h4-7,12-13H,8-11H2,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJRLULIPQVTCQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CCN(CC1)C2=CC=CC=C2OC)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(2-methoxyphenyl)piperidin-4-yl]-2-methylsulfonylpropanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(1-methylindol-3-yl)-N-[3-(thiomorpholin-4-ylmethyl)phenyl]acetamide](/img/structure/B7535879.png)
![N-[2-(thiomorpholin-4-ylmethyl)phenyl]acetamide](/img/structure/B7535880.png)
![N-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]-2-pyrrolidin-1-ylpyridine-3-carboxamide](/img/structure/B7535883.png)
![N-[1-(2-methoxyphenyl)piperidin-4-yl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B7535903.png)
![2-(3-fluorophenyl)-N-[2-[[1-(2-methoxyphenyl)piperidin-4-yl]amino]-2-oxoethyl]acetamide](/img/structure/B7535907.png)
![1-acetamido-N-[1-(2-methoxyphenyl)piperidin-4-yl]cyclohexane-1-carboxamide](/img/structure/B7535918.png)
![2-cyclohexyloxy-N-[1-(2-methoxyphenyl)piperidin-4-yl]acetamide](/img/structure/B7535927.png)
![2-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]thiophene-2,4-dicarboxamide](/img/structure/B7535935.png)
![N-[1-(2-methoxyphenyl)piperidin-4-yl]-3-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)propanamide](/img/structure/B7535937.png)
![N-[1-(2-methoxyphenyl)piperidin-4-yl]-1H-pyrazole-5-carboxamide](/img/structure/B7535950.png)
![2-acetamido-N-[1-(2-methoxyphenyl)piperidin-4-yl]-1,3-thiazole-4-carboxamide](/img/structure/B7535952.png)
![3-(oxolan-2-yl)-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]propanamide](/img/structure/B7535955.png)
![3-(1-methylpyrazol-4-yl)-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]propanamide](/img/structure/B7535957.png)